Cas no 92052-29-4 (2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate)

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is a highly reactive glycosyl donor widely used in glycosylation reactions. Its trichloroacetimidate group facilitates efficient activation under mild acidic conditions, enabling high-yielding stereoselective glycosidic bond formation. The acetyl protecting groups enhance stability while allowing selective deprotection when required. This compound is particularly valuable in oligosaccharide and glycoconjugate synthesis due to its reliability and compatibility with various acceptors. Its crystalline form ensures consistent purity, making it a preferred choice for precise synthetic applications. The reagent is commonly employed in carbohydrate chemistry, medicinal chemistry, and glycobiology research for constructing complex glycosidic linkages with controlled anomeric selectivity.
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate structure
92052-29-4 structure
Product Name:2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
CAS No:92052-29-4
MF:C16H20Cl3NO10
MW:492.689702987671
MDL:MFCD11112189
CID:1029466
PubChem ID:125307166
Update Time:2025-11-05

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate
    • [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
    • 2,3,4,6-TETRA-O-ACETYL-1-O-TRICHLOROACETIMIDOYL-Β-D-GLUCOPYRANOSE
    • -<small>D<
    • 2,3,3',4,6-PENTACHLOROBIPHENYL
    • GLU001
    • W0109
    • D
    • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate
    • AKOS016844828
    • SCHEMBL1726948
    • DTXSID00452848
    • CS-W006443
    • A-D-glucopyranosyl 2,2,2-Trichloroacetimidate
    • AS-72793
    • 92052-29-4
    • [(2R,3R,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-[(2,2,2-TRICHLOROETHANIMIDOYL)OXY]OXAN-2-YL]METHYL ACETATE
    • 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
    • IBUZGVQIKARDAF-RGDJUOJXSA-N
    • 2,3,4,6-Tetra-O-acetyl-
    • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyltrichloroacetimidate
    • W-204069
    • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
    • MDL: MFCD11112189
    • Inchi: 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
    • InChI Key: IBUZGVQIKARDAF-RGDJUOJXSA-N
    • SMILES: O([C@H]1[C@H](OC(=O)C)[C@@H](COC(=O)C)O[C@@H](OC(=N)C(Cl)(Cl)Cl)[C@@H]1OC(=O)C)C(=O)C

Computed Properties

  • Exact Mass: 491.01500
  • Monoisotopic Mass: 491.015279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 12
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 148Ų

Experimental Properties

  • Density: 1.558
  • Melting Point: 154.0 to 160.0 deg-C
  • Boiling Point: 463.341°C at 760 mmHg
  • Flash Point: 234.02°C
  • Refractive Index: 1.552
  • PSA: 147.51000
  • LogP: 1.53330

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Security Information

  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Storage Condition:<0°C

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Pricemore >>

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abcr
AB261832-1 g
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2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine, acetate (1:1)
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Reference
Preparation. of retinoid glucuronide derivatives as antitumor agents
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
Antifouling Activities of Immobilized Ferrocenyl Glucose on a Glassy Carbon Surface
Peigneguy, Fanny; Cougnon, Charles; Barry-Martinet, Raphaelle; Bressy, Christine ; Gohier, Frederic, ACS Applied Materials & Interfaces, 2020, 12(29), 33370-33376

Production Method 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  12 h, rt
Reference
Antibacterial Drug Leads: DNA and Enzyme Multitargeting
Zhu, Wei; Wang, Yang; Li, Kai; Gao, Jian; Huang, Chun-Hsiang; et al, Journal of Medicinal Chemistry, 2015, 58(3), 1215-1227

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  1.5 h, 0 °C
Reference
"Yin and Yang" Tuned Fluorescence Sensing Behavior of Branched 1,4-Bis(phenylethynyl)benzene
Sun, Xiaohuan; Qi, Yanyu; Liu, Huijing; Peng, Junxia; Liu, Kaiqiang; et al, ACS Applied Materials & Interfaces, 2014, 6(22), 20016-20024

Production Method 5

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  3 h, rt
Reference
Fucose, Mannose, and β-N-Acetylglucosamine Glycopolymers Initiate the Mouse Sperm Acrosome Reaction through Convergent Signaling Pathways
Wu, Linghui; Sampson, Nicole S., ACS Chemical Biology, 2014, 9(2), 468-475

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Raw materials

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Preparation Products

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:92052-29-4)2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate, ≥ 98.0%
Order Number:LE11375
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:92052-29-4)2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
Order Number:A860167
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:22
Price ($):309.0
Email:sales@amadischem.com

Additional information on 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate

Comprehensive Overview of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Trichloroacetimidate (CAS No. 92052-29-4)

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (CAS No. 92052-29-4) is a highly specialized carbohydrate derivative widely utilized in organic synthesis, particularly in glycosylation reactions. This compound, often abbreviated as Ac4GlcNTCA, serves as a critical reagent for the construction of complex oligosaccharides and glycoconjugates. Its unique trichloroacetimidate group enhances reactivity, making it a preferred choice for chemists working on glycosylation strategies and carbohydrate chemistry.

The growing interest in glycoscience and glycobiology has propelled the demand for efficient glycosyl donors like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate. Researchers frequently search for "best glycosyl donors for oligosaccharide synthesis" or "how to improve glycosylation yields," highlighting the compound's relevance in modern synthetic workflows. Its acetyl-protected sugar moiety ensures stability during reactions, while the trichloroacetimidate leaving group facilitates high-yield coupling with various acceptors.

In pharmaceutical applications, this compound plays a pivotal role in the synthesis of glycosylated drugs and bioconjugates. Recent studies on COVID-19 therapeutics and cancer vaccines have emphasized the importance of carbohydrate-based molecules, further driving interest in reagents like CAS No. 92052-29-4. Its compatibility with solid-phase peptide synthesis (SPPS) and automated glycan assembly (AGA) techniques aligns with the industry's shift toward high-throughput methodologies.

From a structural perspective, the tetra-O-acetyl configuration provides steric control during glycosidic bond formation, addressing common challenges like anomeric selectivity and side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm its high purity (>98%), a key factor for reproducibility in glycan synthesis. Users often inquire about "storage conditions for trichloroacetimidate donors" or "compatibility with green solvents," reflecting practical concerns in laboratory settings.

Emerging trends in sustainable chemistry have also influenced its usage. While traditional protocols employ dichloromethane, recent optimizations demonstrate successful reactions in 2-MeTHF or cyclopentyl methyl ether (CPME), reducing environmental impact. This adaptability positions 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate as a future-proof tool for green glycosylation methodologies.

In conclusion, the versatility of CAS No. 92052-29-4 bridges fundamental research and industrial applications, from probing glycan-protein interactions to developing next-generation biologics. Its balanced reactivity profile and compatibility with cutting-edge techniques ensure its continued prominence in carbohydrate chemistry literature and practice.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92052-29-4)2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate, ≥ 98.0%
LE11375
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:92052-29-4)2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Trichloroacetimidate
A860167
Purity:99%
Quantity:5g
Price ($):309.0
Email